molecular formula C15H22FN3O B2696911 3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1305606-61-4

3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2696911
CAS No.: 1305606-61-4
M. Wt: 279.359
InChI Key: VDQFHRGHZOAKPO-UHFFFAOYSA-N
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Description

The compound “3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They are known for their wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar compounds involves multistep reactions . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,4-piperazine moiety, a benzo[b]thiophene moiety (saccharin), the ethyl benzyl moiety, as well as a 2-fluorophenyl group . The best planes of the piperazine moiety, the 2-fluorophenyl group, and the central arene unit are not in the same plane .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structures of the newly prepared compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate relatively high lipophilicity . The log kw values, which were extrapolated from intercepts of a linear relationship between the logarithm of a retention factor k (log k) and volume fraction of a mobile phase modifier (ϕM), varied from 2.113 to 2.930 .

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting equilibrative nucleoside transporters (ENTs) . For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Safety and Hazards

The safety and hazards of similar compounds indicate that they have acute toxicity when ingested . They can also cause skin sensitization, eye damage, and are harmful to aquatic life .

Future Directions

The future directions for the research of similar compounds involve finding new antimycobacterials . The lipophilic properties of these compounds were estimated by RP-HPLC using methanol/water mobile phases with a various volume fraction of the organic modifier . This is part of an ongoing research program focused on finding new antimycobacterials .

Properties

IUPAC Name

3-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-15(2,11-17)14(20)19-9-7-18(8-10-19)13-6-4-3-5-12(13)16/h3-6H,7-11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFHRGHZOAKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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